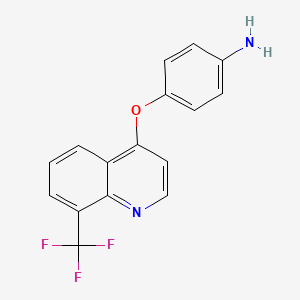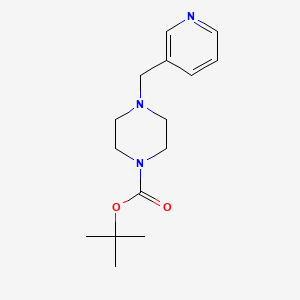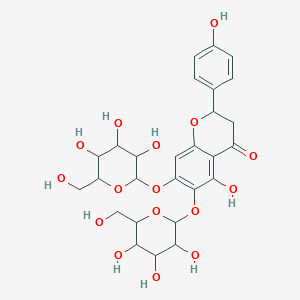![molecular formula C16H23N3O4 B12110795 benzyl N-[2-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-2-oxoethyl]carbamate](/img/structure/B12110795.png)
benzyl N-[2-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-2-oxoethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Z-GLY-LEU-NH2 typically involves the use of solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Coupling: The amino acids are coupled to the resin using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods: Industrial production of Z-GLY-LEU-NH2 follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions: Z-GLY-LEU-NH2 can undergo various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of individual amino acids.
Oxidation: The compound can undergo oxidation reactions, particularly at the amino acid side chains.
Substitution: Substitution reactions can occur at the amino acid residues, leading to the formation of modified peptides.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Substitution: Reagents like N-bromosuccinimide (NBS) for bromination or diazonium salts for diazotization.
Major Products:
Hydrolysis: Glycine and leucine.
Oxidation: Oxidized derivatives of glycine and leucine.
Substitution: Substituted glycine and leucine derivatives.
Aplicaciones Científicas De Investigación
Z-GLY-LEU-NH2 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in peptide synthesis and studies of peptide bond formation and cleavage.
Biology: Investigated for its role in cellular signaling pathways and interactions with receptors.
Industry: Utilized in the development of peptide-based drugs and as a standard in analytical techniques like HPLC and mass spectrometry.
Mecanismo De Acción
The mechanism of action of Z-GLY-LEU-NH2 involves its interaction with specific receptors and signaling pathways. As a member of the tachykinin family, it primarily interacts with the neurokinin-1 receptor (NK1R). This interaction triggers a cascade of intracellular signaling events, leading to various physiological responses such as inflammation, pain transmission, and cell proliferation .
Comparación Con Compuestos Similares
Z-PRO-LEU-GLY-NH2: Another synthetic peptide with similar structural features but different biological activities.
Z-GLY-GLY-LEU-NH2: A related compound with an additional glycine residue, leading to different chemical and biological properties.
Uniqueness: Z-GLY-LEU-NH2 is unique due to its specific sequence and the presence of the carbobenzoxy (Z) protecting group. This structure imparts distinct chemical stability and biological activity, making it valuable in various research applications.
Propiedades
IUPAC Name |
benzyl N-[2-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-11(2)8-13(15(17)21)19-14(20)9-18-16(22)23-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H2,17,21)(H,18,22)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCAXHGPWXYIPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)CNC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3S,6S)-3-((tert-Butoxycarbonyl)amino)-4-oxo-1,2,3,4,6,7-hexahydroazepino[3,2,1-hi]indole-6-carboxylic acid](/img/structure/B12110716.png)

![Acetic acid, 2-[(2-methyl-4-quinazolinyl)thio]-](/img/structure/B12110729.png)

![[1-(1,2,8,14,18,18-Hexamethyl-17-oxo-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-9,11-dien-6-yl)-2-hydroxy-2-methylpropyl] acetate](/img/structure/B12110740.png)

![7-methyl-1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-dione](/img/structure/B12110748.png)
![1-Dicyclohexylphosphino-1'-{(R)-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene](/img/structure/B12110755.png)






